ASP4132
Description
Elucidating the Role of Adenosine Monophosphate-Activated Protein Kinase (AMPK) in Cellular Energy Homeostasis and Disease Pathophysiology
Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis. nih.govresearchgate.net This highly conserved serine/threonine kinase acts as a cellular energy sensor, responding to fluctuations in the intracellular AMP:ATP and ADP:ATP ratios. researchgate.net During periods of metabolic stress, such as nutrient deprivation or hypoxia, a decrease in ATP levels leads to a corresponding increase in AMP and ADP levels. This shift allosterically activates AMPK, triggering a cascade of events to restore energy balance. researchgate.net
Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic pathways that generate ATP. nih.gov Key anabolic processes suppressed by AMPK include the synthesis of fatty acids, cholesterol, and proteins. nih.gov Concurrently, it stimulates catabolic activities such as glucose uptake and fatty acid oxidation. nih.gov This intricate regulation ensures that cellular energy levels are maintained within a narrow physiological range, which is essential for cell survival and function.
The dysregulation of AMPK signaling is implicated in the pathophysiology of numerous diseases. nih.gov In metabolic disorders like type 2 diabetes and obesity, impaired AMPK activity contributes to insulin resistance and abnormal lipid metabolism. nih.gov Conversely, activation of AMPK has shown therapeutic potential in these conditions. nih.gov In the context of cancer, the role of AMPK is more complex. While it can act as a tumor suppressor by inhibiting cell growth and proliferation, it can also promote cancer cell survival under metabolic stress conditions. nih.govacs.org This dual role has made AMPK a compelling target for therapeutic intervention in oncology. researchgate.net
Strategic Imperatives for the Development of Novel AMPK Modulators in Therapeutic Discovery
The central role of AMPK in regulating cellular metabolism has made it an attractive target for therapeutic drug discovery. acs.orgresearchgate.net The development of novel AMPK modulators, particularly activators, holds significant promise for the treatment of a range of diseases, including metabolic disorders and cancer. acs.org While existing therapeutic agents, such as metformin (B114582), are known to activate AMPK indirectly, there is a strategic imperative to develop more direct and selective modulators to maximize therapeutic efficacy and minimize off-target effects. acs.orgnih.gov
The rationale for developing new AMPK activators is multifaceted. Firstly, a more profound and targeted activation of AMPK may offer superior therapeutic benefits compared to the indirect and often modest activation achieved by current drugs. nih.gov Secondly, the development of isoform-specific AMPK activators could allow for tissue- and disease-specific therapeutic interventions, thereby enhancing precision medicine approaches. Lastly, novel modulators may overcome resistance mechanisms that can limit the effectiveness of existing therapies. The pursuit of such compounds is driven by the potential to address unmet medical needs in various disease areas where metabolic dysregulation is a key pathological feature.
Historical Context and Developmental Trajectory of this compound as a Research Compound
This compound emerged from a dedicated research program aimed at identifying novel, potent, and orally active AMPK activators for cancer therapy. nih.gov The developmental trajectory of this compound began with the structural optimization of a lead compound, referred to as compound 2, which demonstrated promising AMPK activation and selective growth inhibition against human cancer cells. nih.gov Through meticulous medicinal chemistry efforts, researchers focused on improving key pharmaceutical properties, including aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.gov
This optimization process culminated in the identification of this compound as a clinical candidate. nih.gov Preclinical studies revealed that this compound is a potent, orally active AMPK activator with an EC50 of 18 nM. nih.govcancer-research-network.com It demonstrated significant anti-cancer activity in vitro, with a notable inhibitory effect on the growth of MDA-MB-453 breast cancer cells. cancer-research-network.com Furthermore, in vivo studies using breast cancer xenograft mouse models showed that this compound could induce tumor regression. cancer-research-network.com
The mechanism of action of this compound was elucidated to be an indirect activation of AMPK. acs.org It has been shown to inhibit mitochondrial complex I, a key component of the electron transport chain. acs.org This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio, thereby activating AMPK. acs.org Based on its promising preclinical profile, this compound advanced into clinical development, with a Phase I clinical trial (NCT02383368) initiated to evaluate its safety and tolerability in patients with advanced solid tumors. nih.govresearchgate.netjohnshopkins.eduastellas.com However, the trial revealed limited clinical activity and dose-limiting toxicities, which hindered further dose escalation. nih.govresearchgate.netjohnshopkins.edu Subsequent research has focused on developing second-generation compounds with improved properties, building upon the knowledge gained from the development of this compound. nih.gov
Detailed Research Findings
In Vitro Activity of this compound
The in vitro potency of this compound as an AMPK activator and its anti-proliferative effects on cancer cell lines have been characterized in several studies.
| Parameter | Value | Cell Line | Reference |
| EC50 (AMPK Activation) | 18 nM | Not Specified | nih.govcancer-research-network.com |
| IC50 (Cell Growth Inhibition) | 0.014 µM | MDA-MB-453 (Breast Cancer) | cancer-research-network.com |
| IC50 (Cell Growth Inhibition) | >3 µM | SK-BR-3 (Breast Cancer) | cancer-research-network.com |
In Vivo Efficacy of this compound in a Xenograft Model
The anti-tumor efficacy of this compound was evaluated in a breast cancer xenograft mouse model, demonstrating a dose-dependent inhibition of tumor growth and induction of tumor regression.
| Dosage | Outcome | Model | Reference |
| 1 mg/kg | 29% Tumor Growth Inhibition | MDA-MB-453 Xenograft | cancer-research-network.com |
| 2 mg/kg | 26% Tumor Regression | MDA-MB-453 Xenograft | cancer-research-network.com |
| 4 mg/kg | 87% Tumor Regression | MDA-MB-453 Xenograft | cancer-research-network.com |
| 8 mg/kg | 96% Tumor Regression | MDA-MB-453 Xenograft | cancer-research-network.com |
Properties
Molecular Formula |
C19H12F6N4O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ASP4132; ASP-4132; ASP 4132.; Unknown |
Origin of Product |
United States |
Mechanistic Delineation of Asp4132 Action: Molecular Targets and Signaling Pathways
Primary Modulatory Mechanism: AMP-Activated Protein Kinase (AMPK) Activation
Table 1: Key Indicators of AMPK Activation by ASP4132 in NSCLC Cells
| Indicator | Effect of this compound (1 µM) | Reference |
| AMPKα1 Phosphorylation (Thr-172) | Robust Induction | nih.govresearchgate.net |
| ACC Phosphorylation (Ser79) | Robust Induction | nih.govresearchgate.net |
| Overall AMPK Activity | >20-fold Increase | nih.govresearchgate.net |
Investigations into Direct versus Indirect Modalities of AMPK Activation
AMPK can be activated directly by compounds binding to its regulatory γ-subunit or indirectly by agents that increase the cellular AMP:ATP ratio nih.govfrontiersin.org. While some small molecules directly activate AMPK by binding to specific sites like the allosteric drug and metabolite (ADaM) site, indirect activators typically target mitochondrial respiration or glycolysis, leading to energy depletion and a subsequent rise in AMP/ADP levels nih.govfrontiersin.org. This compound has been characterized as an indirect AMPK activator nih.govpatsnap.comresearchgate.net. Its mechanism involves increasing the AMP-to-ATP ratio within cells, a characteristic of indirect AMPK activators nih.govresearchgate.net.
Interrogation of Upstream Effectors: Mitochondrial Complex I Inhibition as a Precursor to AMPK Activation
A significant upstream effector contributing to this compound's AMPK activation is its inhibitory effect on mitochondrial complex I nih.govresearchgate.netnih.govresearchgate.net. Mitochondrial complex I inhibition reduces ATP production, thereby increasing the cellular AMP:ATP ratio, which in turn leads to AMPK activation nih.govnih.gov. This mechanism is similar to that of other well-known indirect AMPK activators like metformin (B114582) nih.govnih.gov. By disrupting mitochondrial respiration, this compound induces a state of energy stress that signals through the AMPK pathway nih.gov. This inhibition of mitochondrial complex I is a crucial step in the cascade leading to the observed AMPK activation by this compound nih.govresearchgate.netnih.gov.
Exploration of Complementary and Independent Molecular Targets
Beyond its primary role as an AMPK activator, this compound has been identified to interact with other molecular targets, contributing to its broader biological effects.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition and Associated Pyrimidine (B1678525) Biosynthesis Disruption
This compound is also recognized as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) ontosight.ai. DHODH is a flavoprotein located on the inner mitochondrial membrane and is a crucial enzyme in the de novo pyrimidine biosynthesis pathway ontosight.aibiorxiv.orgnih.gov. It catalyzes the ubiquinone-mediated oxidation of dihydroorotate to orotate, a vital precursor for pyrimidine nucleotides ontosight.aibiorxiv.org. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation ontosight.ai. This effect is particularly pronounced in rapidly dividing cells, such as activated lymphocytes and cancer cells, making DHODH inhibition a relevant mechanism for this compound's therapeutic potential ontosight.ai. The inhibition of DHODH also links nucleotide synthesis with mitochondrial bioenergetics nih.gov.
Comprehensive Analysis of Downstream Cellular Signaling Perturbations
The activation of AMPK by this compound leads to a cascade of downstream cellular signaling perturbations that collectively contribute to its observed biological activities, particularly its anti-proliferative effects. Key perturbations include:
mTORC1 Inhibition : this compound potently inhibits mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling nih.govresearchgate.netresearchgate.net. AMPK activation is known to inhibit mTORC1, a major regulator of cell growth and proliferation, by phosphorylating and activating TSC2 (Tuberous Sclerosis Complex 2) and inactivating Raptor (regulatory associated protein of mTOR) wikipedia.orgresearchgate.net. This inhibition is observed in both in vitro cell models and in vivo xenograft tumor tissues nih.govresearchgate.net.
Receptor Tyrosine Kinase (RTK) Degradation : this compound treatment leads to the degradation of receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and Epidermal Growth Factor Receptor (EGFR) nih.govresearchgate.netresearchgate.net. This degradation is considered another significant reason for its anti-cancer activity, as RTK-Akt activation is crucial in cancer progression nih.gov.
Akt Inhibition : Phosphorylation of Akt at Thr-308, a key downstream signaling molecule of PDGFRα and EGFR, is inhibited by this compound nih.govresearchgate.net. The Akt pathway is a central regulator of cell survival, growth, and metabolism, and its inhibition contributes to the compound's anti-proliferative effects nih.gov.
Autophagy Induction : this compound treatment induces autophagy, characterized by the conversion of LC3B-I to LC3B-II and the accumulation of LC3B-II RFP puncta in the cytosol nih.govresearchgate.netresearchgate.net. AMPK activation is known to induce autophagy, a cellular process involving the degradation and recycling of cellular components, which can contribute to cell death or survival depending on the context nih.govwikipedia.org.
Apoptosis Activation : Robust apoptosis activation is detected in cells treated with this compound nih.govresearchgate.netnih.gov.
Programmed Necrosis Induction : this compound also induces programmed necrosis, involving mitochondrial p53-cyclophilin D (CyPD)-adenine nucleotide translocase 1 (ANT1) association, mitochondrial depolarization, and lactate (B86563) dehydrogenase release nih.govresearchgate.netnih.gov.
Table 2: Downstream Cellular Signaling Perturbations Induced by this compound
| Signaling Pathway/Process | Effect of this compound | Associated Mechanism/Outcome | Reference |
| mTORC1 | Inhibition | Reduced cell growth/proliferation | nih.govresearchgate.netresearchgate.net |
| PDGFRα/EGFR | Degradation | Inhibition of RTK-Akt cascade | nih.govresearchgate.netresearchgate.net |
| Akt | Inhibition | Reduced cell survival/growth | nih.govresearchgate.net |
| Autophagy | Induction | Cellular degradation/recycling | nih.govresearchgate.netresearchgate.net |
| Apoptosis | Activation | Programmed cell death | nih.govresearchgate.netnih.gov |
| Programmed Necrosis | Induction | Mitochondrial depolarization | nih.govresearchgate.netnih.gov |
Regulation of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling Cascade
This compound's activation of AMPK signaling results in the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) nih.govresearchgate.netnih.gov. AMPK, when activated, can suppress mTORC1 through multiple mechanisms. These include the phosphorylation and inactivation of Raptor (regulatory associated protein of mTOR) and the activation of TSC2 (Tuberous sclerosis protein 2), both of which contribute to blocking mTORC1 activity researchgate.net. Experimental data from NSCLC cells treated with this compound showed an almost complete blockage of S6K1 phosphorylation, a well-established indicator of mTORC1 activation nih.govresearchgate.net. Furthermore, mTORC1 inactivation was consistently observed in NSCLC xenograft tumor tissues following this compound administration, underscoring its systemic effect on this pathway nih.govresearchgate.net.
Table 1: Impact of this compound on mTORC1 Signaling in NSCLC Cells
| Target/Indicator | Effect of this compound (1 µM) | Observation | Reference |
| AMPK Signaling | Activated | Increased AMPKα1-ACC phosphorylation and AMPK activity | nih.govnih.gov |
| mTORC1 Activity | Inhibited | Almost complete blockage of S6K1 phosphorylation | nih.govresearchgate.net |
| S6K1 Phosphorylation | Blocked | Indicator of mTORC1 inactivation | nih.govresearchgate.net |
Impact on Receptor Tyrosine Kinase Turnover and Signaling (e.g., Epidermal Growth Factor Receptor, Platelet-Derived Growth Factor Receptor Alpha)
A significant downstream effect of this compound-mediated AMPK activation is the degradation of specific receptor tyrosine kinases (RTKs), notably Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) nih.govresearchgate.netnih.gov. Research indicates that AMPK activation can facilitate the lysosomal translocation and subsequent degradation of these receptors nih.gov. In NSCLC cells, treatment with this compound led to a substantial decrease in the protein levels of both PDGFRα and EGFR. Importantly, the mRNA levels of these receptors remained unchanged, suggesting that this compound promotes post-transcriptional degradation rather than inhibiting gene expression nih.gov. Similar observations of EGFR-PDGFRα degradation were made in this compound-treated NSCLC xenograft tumor tissues, confirming the relevance of this mechanism in vivo nih.govnih.gov. Receptor tyrosine kinases, such as EGFR and PDGFR, are crucial transmembrane proteins that, upon binding to their respective ligands, undergo dimerization and autophosphorylation, initiating downstream signaling pathways like PI3K/Akt and Ras-MAPK, which are vital for cellular proliferation, survival, and growth medsci.orgwjgnet.commdpi.com.
Table 2: Effect of this compound on Receptor Tyrosine Kinase Levels in NSCLC Cells
| Receptor | Effect of this compound (1 µM) on Protein Level | Effect of this compound on mRNA Level | Reference |
| PDGFRα | Significantly decreased | Unchanged | nih.gov |
| EGFR | Significantly decreased | Unchanged | nih.gov |
Influence on Protein Kinase B (Akt) Pathway Activity
This compound has been shown to inhibit the activity of Protein Kinase B (Akt) nih.govresearchgate.netnih.gov. This inhibition is observed through the suppression of Akt phosphorylation at Thr-308, a critical site for its activation, which is a key downstream signaling event of PDGFRα and EGFR nih.gov. The PI3K/Akt pathway is a fundamental signaling cascade frequently activated by growth factors and RTKs, playing a pivotal role in regulating cell survival, proliferation, growth, and angiogenesis, while simultaneously inhibiting apoptosis and autophagy medsci.orgmdpi.com. The observed Akt inhibition by this compound is thus a direct consequence of its primary action on AMPK and the subsequent degradation of upstream RTKs nih.gov.
Table 3: Impact of this compound on Akt Pathway Activity
| Pathway Component | Effect of this compound | Key Observation | Reference |
| Akt Activity | Inhibited | Decreased Akt phosphorylation at Thr-308 | nih.gov |
Induction and Regulation of Autophagy Processes
This compound is a confirmed inducer of autophagy nih.govresearchgate.netnih.gov. The induction of autophagy has been observed in both this compound-treated NSCLC cells and xenograft tumor tissues nih.govresearchgate.netnih.gov. This process is characterized by specific molecular markers, including the conversion of microtubule-associated protein 1 light chain 3 beta (LC3B-I) to its lipidated form (LC3B-II), a hallmark of autophagosome formation nih.gov. Furthermore, the accumulation of intense LC3B-II red fluorescence protein (RFP) puncta in the cytosol serves as visual confirmation of autophagy induction nih.gov. The ability of this compound to induce autophagy is directly linked to its activation of AMPK, as AMPK is a known regulator of autophagy, contributing to processes such as autophagosome maturation and lysosomal fusion nih.govresearchgate.net.
Table 4: Autophagy Markers Induced by this compound in NSCLC Cells
| Autophagy Marker | Effect of this compound (1 µM) | Observation | Reference |
| LC3B-I to LC3B-II Conversion | Induced | Characteristic marker of autophagy induction | nih.gov |
| LC3B-II RFP Puncta | Accumulated | Confirms autophagy induction | nih.gov |
Characterization of Programmed Cell Death Modalities (Apoptosis and Programmed Necrosis)
This compound robustly activates programmed cell death in NSCLC cells, encompassing both apoptosis and programmed necrosis nih.govresearchgate.netnih.govresearchgate.net.
Apoptosis: this compound treatment significantly increases caspase-3 activity and induces robust cleavages of key apoptotic proteins, including caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP) nih.gov. These events are indicative of a strong apoptotic response.
Programmed Necrosis: In addition to apoptosis, this compound also triggers programmed necrosis, a mitochondria-dependent active cell death pathway nih.govresearchgate.netnih.govresearchgate.net. Key molecular events characterizing this modality include:
Mitochondrial Association: this compound induces the association of mitochondrial cyclophilin-D (CypD) with p53 and adenine (B156593) nucleotide translocator-1 (ANT1) nih.govresearchgate.netnih.govresearchgate.net. This interaction is considered a pivotal initial step in the activation of the programmed necrosis cascade nih.gov.
Mitochondrial Depolarization: Profound mitochondrial depolarization is observed in this compound-treated cells nih.govresearchgate.net.
Lactate Dehydrogenase Release: The release of lactate dehydrogenase (LDH) into the medium is detected, serving as a marker of cell membrane integrity loss characteristic of necrosis nih.govresearchgate.netnih.govresearchgate.net.
Table 5: Programmed Cell Death Modalities Induced by this compound in NSCLC Cells
| Cell Death Modality | Key Indicators/Events | Reference |
| Apoptosis | Increased caspase-3 activity; Cleavage of caspase-3, caspase-9, PARP | nih.gov |
| Programmed Necrosis | Mitochondrial CypD-p53-ANT1 association; Mitochondrial depolarization; Medium LDH release | nih.govresearchgate.net |
Preclinical Efficacy and Pharmacodynamic Characterization in in Vitro and in Vivo Models
In Vitro Cellular Biology Investigations
ASP4132 has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and breast cancer models. In studies involving primary human NSCLC cells (pNSCLC-1, pNSCLC-2, pNSCLC-3) and established NSCLC cell lines (A549, NCI-H1944), this compound potently inhibited cell growth, viability, and proliferation. cancer-research-network.comnih.gov
The inhibitory effect on cell viability was found to be concentration-dependent. For instance, in pNSCLC-1 cells, concentrations of this compound from 0.3 to 3.0 μM significantly reduced cell viability. cancer-research-network.com This was further substantiated by colony formation assays, where this compound markedly decreased the number of viable cell colonies, and by EdU incorporation assays, which showed a dose-dependent reduction in cell proliferation. cancer-research-network.com Notably, the compound exhibited a degree of cancer cell specificity, as it did not significantly inhibit the viability of normal primary lung epithelial cells ("pEpi") or the established BEAS-2B epithelial cell line at similar concentrations. cancer-research-network.com
In the context of breast cancer, this compound has also shown potent and selective inhibitory activity. nih.gov Its efficacy varies significantly between different breast cancer cell lines, a topic explored further in section 3.1.4.
Table 1: Effect of this compound on NSCLC Cell Viability and Proliferation
| Cell Line | Assay Type | Observation |
|---|---|---|
| pNSCLC-1 | Cell Viability (CCK-8) | Significant inhibition at 0.3-3.0 μM. cancer-research-network.com |
| pNSCLC-1 | Colony Formation | Dose-dependent decrease in viable colonies. cancer-research-network.com |
| pNSCLC-1 | Proliferation (EdU) | Dose-dependent decrease in EdU-positive cells. cancer-research-network.com |
| A549, NCI-H1944 | Multiple Assays | Potent inhibition of cell growth and proliferation. cancer-research-network.comnih.gov |
A key mechanism underlying the anti-proliferative effects of this compound is the disruption of the cell cycle. cancer-research-network.com In NSCLC cells, treatment with this compound was found to induce robust cell cycle arrest. cancer-research-network.comnih.gov
Specifically, analysis using propidium iodide (PI) fluorescence-activated cell sorting (FACS) in pNSCLC-1 cells revealed that this compound treatment led to an increase in the population of cells in the G1 phase and a corresponding decrease in the S phase population. cancer-research-network.com These findings indicate that this compound disrupts cell cycle progression, inducing a G1-S arrest. cancer-research-network.com This blockade at the G1 to S phase transition prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation. cancer-research-network.comnih.gov
The potential of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Preclinical investigations have shown that this compound can significantly inhibit these processes in NSCLC cells. cancer-research-network.comnih.gov
The effect on cell migration was assessed using Transwell assays. cancer-research-network.com Treatment with this compound resulted in a significant decrease in the number of migrated pNSCLC-1 cells. cancer-research-network.com Furthermore, the invasive potential of these cells was evaluated using Matrigel Transwell assays, which simulate invasion through an extracellular matrix barrier. cancer-research-network.com The results demonstrated that this compound treatment also effectively inhibited the invasion of pNSCLC-1 cells. cancer-research-network.com These anti-migratory and anti-invasive effects were observed in both primary NSCLC cells and established cell lines. cancer-research-network.com
This compound exhibits differential efficacy across various cancer cell lines, highlighting a selective anti-proliferative activity. This is particularly evident in breast cancer models. The compound displays potent cell growth inhibitory activity against the MDA-MB-453 breast cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 0.014 μM. In stark contrast, this compound shows significantly weaker anti-proliferative effects against the SK-BR-3 breast cancer cell line, with an IC₅₀ value greater than 3 μM. This marked difference in sensitivity suggests that the anti-tumor activity of this compound may be dependent on specific molecular characteristics or signaling pathways present in sensitive cell lines like MDA-MB-453.
Table 2: Differential Sensitivity of Breast Cancer Cell Lines to this compound
| Cell Line | IC₅₀ (μM) | Sensitivity Level |
|---|---|---|
| MDA-MB-453 | 0.014 | High |
In Vivo Pharmacological Studies Utilizing Animal Models
The anti-tumor properties of this compound observed in vitro have been corroborated by in vivo studies using animal models. In severe combined immunodeficient (SCID) mice bearing NSCLC xenografts, oral administration of this compound resulted in a significant inhibition of tumor growth. cancer-research-network.comnih.gov These findings demonstrate that this compound retains its anti-cancer efficacy when administered systemically in a living organism, effectively suppressing the growth of established NSCLC tumors. cancer-research-network.comnih.gov
Preclinical Profile of this compound: An Investigational Compound in Oncology
Preclinical Efficacy and Pharmacodynamic Characterization of this compound in In Vitro and In Vivo Models
This compound is an orally active and potent activator of AMP-activated protein kinase (AMPK), an enzyme that serves as a cellular energy sensor. The activation of AMPK is a therapeutic strategy being explored for the treatment of various diseases, including cancer. Preclinical studies have investigated the anti-tumor efficacy of this compound in various cancer models, with a particular focus on breast cancer.
Efficacy in Breast Cancer Xenograft Models and Associated Tumor Regression Phenotypes
In preclinical evaluations, this compound has demonstrated significant anti-tumor activity in a breast cancer xenograft mouse model utilizing the MDA-MB-453 human breast cancer cell line. Oral administration of this compound resulted in both tumor growth inhibition and tumor regression.
The dose-dependent efficacy of this compound in the MDA-MB-453 xenograft model is detailed below. At a dose of 1 mg/kg, the compound showed a tumor growth inhibition (TGI) rate of 29%. As the dosage was increased, this compound induced tumor regression, with rates of 26%, 87%, and 96% at doses of 2, 4, and 8 mg/kg, respectively. This indicates a strong correlation between the administered dose and the observed anti-tumor effect.
Tumor Growth Inhibition and Regression in MDA-MB-453 Xenograft Model
| Dosage (mg/kg) | Tumor Growth Inhibition (TGI) | Tumor Regression |
|---|---|---|
| 1 | 29% | - |
| 2 | - | 26% |
| 4 | - | 87% |
The observed tumor regression suggests that this compound's mechanism of action leads to a significant reduction in tumor volume, a key indicator of therapeutic potential in preclinical cancer research.
Considerations of Preclinical Pharmacokinetic Profiles in Animal Species
The pharmacokinetic (PK) profile of this compound has been characterized in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. In rats, following intravenous (IV) administration, this compound exhibited a half-life (T1/2) of 3.6 hours. The total clearance (CLtot) was determined to be 19 mL/min•kg, and the volume of distribution at steady state (Vss) was 4.6 L/kg. These parameters provide insights into the compound's behavior in a biological system, indicating its distribution and elimination characteristics. The metabolic stability of this compound has been noted as favorable in preclinical assessments.
Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Unit |
|---|---|---|
| Half-life (T1/2) | 3.6 | hours |
| Total Clearance (CLtot) | 19 | mL/min•kg |
Methodological Approaches for Compound Delivery and Experimental Design in Animal Studies (e.g., oral gavage)
In in vivo preclinical studies evaluating the efficacy of this compound, the compound was administered orally via gavage. This method involves the direct delivery of the compound into the stomach, ensuring precise dosing and is a common and well-established technique in rodent pharmacological studies. For these experiments, this compound was formulated in a solution of 40% PEG400 and 5% Tween-80 in saline to ensure its solubility and stability for oral administration. The experimental design for the xenograft studies typically involves implanting human cancer cells, such as MDA-MB-453, into immunocompromised mice. Once the tumors reach a specified volume, the animals are randomized into control and treatment groups to assess the anti-tumor effects of the investigational compound.
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Asp4132 and Analogs
Structure-Activity Relationship Elucidation for Optimized Biological Activity
The structure-activity relationship studies of ASP4132 and its derivatives have been instrumental in understanding how specific molecular features contribute to its AMPK activation properties and in guiding modifications to enhance its research-relevant physicochemical attributes wikipedia.org.
This compound is characterized by the presence of four aromatic rings wikipedia.org. Early SAR studies indicated that both of the terminal aromatic moieties within this compound and its derivatives are crucial for their AMPK activation activities wikipedia.org. The compound itself was developed through a medicinal chemistry campaign, evolving from a 3,5-dimethylpyridin-4(1H)-one series as a potent indirect AMPK activator fishersci.co.uknih.gov. Further insights into pharmacophoric elements came from studies on related analogs, where the substitution of a methyl group at the 6-position of a central aromatic ring significantly improved AMPK activation activity. For instance, a 6-methyl analog (compound 4c) demonstrated a 10-fold increase in AMPK activation compared to a 3-methyl analog (compound 4a) nih.gov.
While this compound exhibited potent in vitro and in vivo anti-tumor activity, good in vitro metabolic stability in human hepatocytes, and favorable in vivo animal pharmacokinetic profiles, its aqueous solubility at gastrointestinal pH was moderate wikipedia.orgnih.gov. A key strategy explored to improve aqueous solubility was to reduce the number of aromatic rings in the molecule wikipedia.org.
This medicinal chemistry effort led to the identification of a second-generation clinical candidate, compound 27b (4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile succinate) wikipedia.orgfishersci.ca. Compound 27b demonstrated significantly improved aqueous solubility at gastrointestinal pH (JP2; pH = 6.8) compared to this compound wikipedia.org. Furthermore, compound 27b also exhibited weaker human Ether-a-go-go Related Gene (hERG) inhibitory activity than both this compound and an intermediate compound 13 wikipedia.orgfishersci.co.ukfishersci.ca. The enhanced properties of compound 27b, including its lower hydrophobicity and basicity, contributed to its improved aqueous solubility and reduced hERG inhibition wikipedia.org.
The comparative properties of this compound and compound 27b are summarized in the table below:
| Property | This compound | Compound 27b | Reference |
| AMPK Activating Activity | Potent (EC50 = 18 nM) | Comparable to this compound | wikipedia.orgnih.gov |
| Aqueous Solubility (pH 6.8) | Moderate | Dramatically improved | wikipedia.org |
| hERG Inhibitory Activity | Higher | Weaker than this compound and compound 13 | wikipedia.orgfishersci.co.ukfishersci.ca |
| Metabolic Stability | Good in human hepatocytes | Highly stable in human hepatocytes | wikipedia.orgfishersci.ca |
| Number of Aromatic Rings | Four | Three (in anilide linkage compound 1 analog) | wikipedia.org |
Advanced Synthetic Methodologies and Process Development for Research-Grade Material
The successful development of this compound as a research compound necessitated the establishment of efficient and scalable synthetic routes to ensure the availability of high-quality material sigmaaldrich.comresearchgate.net.
The improvement in synthetic yield is detailed below:
| Synthetic Route | Overall Yield | Reference |
| Medicinal Synthetic Route | 18% | sigmaaldrich.comresearchgate.net |
| Newly Developed Process | 43% | sigmaaldrich.comresearchgate.net |
The advanced synthetic route for this compound incorporated several innovative chemical synthesis approaches to enhance efficiency and scalability:
Telescoping Processes: The new process features an efficient telescoping process that integrates multiple reaction steps, specifically Suzuki–Miyaura coupling and hydrogenation, into a continuous or semi-continuous sequence without intermediate purification sigmaaldrich.comresearchgate.net.
Palladium Removal: Given the common use of palladium catalysts in reactions like Suzuki–Miyaura coupling, effective removal of residual palladium is critical for pharmaceutical purity. The developed process achieved efficient palladium removal using N-acetyl cysteine and silica (B1680970) gel as scavenging agents sigmaaldrich.comresearchgate.net.
Reductive Amination: Reductive amination, a crucial step in the synthesis, was performed using 2-picoline borane. This reagent is noted for its stability and mild reducing properties, offering advantages over other reducing agents. It is also amenable to direct charging of crystalline bisulfite adducts of aldehydes, further simplifying the synthetic procedure sigmaaldrich.comresearchgate.netprobes-drugs.org.
Emerging Research Frontiers and Unresolved Questions Concerning Asp4132
Comprehensive Dissection and Reconciliation of Overlapping Mechanistic Hypotheses
Initial research into ASP4132 has presented two primary, interconnected mechanistic hypotheses: its role as a mitochondrial complex I inhibitor and its function as a potent, indirect AMP-activated protein kinase (AMPK) activator.
Mitochondrial Complex I Inhibition: this compound has been identified as an inhibitor of mitochondrial respiratory complex I, a critical enzyme in the electron transport chain responsible for oxidative phosphorylation (OXPHOS). researchgate.netnih.gov By disrupting this complex, this compound interferes with cellular energy production, leading to a decrease in the synthesis of adenosine triphosphate (ATP). This mechanism is a key area of investigation for cancer therapeutics, as many tumor cells exhibit a high reliance on OXPHOS for proliferation and survival. researchgate.net
Indirect AMPK Activation: The inhibition of mitochondrial complex I and the subsequent reduction in ATP levels cause a corresponding increase in the intracellular ratio of adenosine monophosphate (AMP) to ATP. nih.gov This shift in the cellular energy balance is a primary signal for the activation of AMPK, a master regulator of cellular energy homeostasis. elsevierpure.com Therefore, this compound is not a direct activator of AMPK but triggers its activation indirectly by inducing a state of metabolic stress. This activation of AMPK is considered a central pillar of its anti-cancer activity. nih.govnih.gov
These two hypotheses are not mutually exclusive but rather represent a sequential cause-and-effect pathway. The inhibition of mitochondrial complex I is the upstream event that precipitates the downstream activation of AMPK. This reconciled model posits that the therapeutic effects observed in preclinical studies are a consequence of the multifaceted cellular response to energy stress, initiated by mitochondrial disruption and propagated by AMPK signaling.
Pursuit of Isoform-Specific AMPK Activation and its Therapeutic Implications
The therapeutic effects of this compound are largely mediated through the activation of AMPK, with preclinical studies pointing towards a significant role for a specific isoform.
Research in non-small cell lung cancer (NSCLC) cells has demonstrated that this compound induces the phosphorylation of AMPKα1, a catalytic subunit of the AMPK complex. nih.gov The critical role of this specific isoform was confirmed in experiments where the anti-tumor activities of this compound were significantly diminished or reversed by several methods of AMPK inactivation:
shRNA-mediated knockdown of AMPKα1. nih.gov
CRISPR/Cas9 knockout of AMPKα1. nih.gov
Introduction of a dominant-negative AMPKα1 mutation (T172A). nih.gov
Conversely, the effects of this compound were mimicked by a constitutively active form of AMPKα1 (T172D), reinforcing the centrality of this isoform to the drug's mechanism. nih.gov
The therapeutic implications of this isoform-specific activation are linked to the downstream signaling pathways that are subsequently modulated. Activated AMPKα1 exerts its anti-neoplastic effects by:
Inhibiting mTORC1: Leading to the suppression of protein synthesis and cell growth. nih.gov
Promoting Degradation of Receptor Tyrosine Kinases: Including EGFR and PDGFRα, which are crucial drivers in many cancers. nih.gov
Inhibiting Akt Signaling: A key pathway involved in cell survival and proliferation. nih.gov
Inducing Autophagy and Apoptosis: Programmed cell death mechanisms that eliminate cancerous cells. nih.gov
These findings highlight that the therapeutic potential of this compound is intricately linked to its ability to specifically engage the AMPKα1 signaling axis, leading to a cascade of anti-tumor responses.
Investigation of Combination Therapeutic Strategies in Preclinical Settings
While published preclinical studies detailing the use of this compound in specific combination therapies are limited, a strong scientific rationale supports the investigation of such strategies. The known mechanisms of this compound as a metabolic inhibitor suggest potential synergy with other cancer treatment modalities, a concept supported by research on other compounds that target mitochondrial function. researchgate.net
The clinical development of this compound revealed that dose-limiting toxicities prohibited dose escalation, resulting in limited single-agent clinical activity. nih.govjohnshopkins.edu This outcome strongly suggests that the future therapeutic potential of this compound, or other mitochondrial complex I inhibitors, may lie in combination regimens where it can be used at lower, more tolerable doses to sensitize cancer cells to other treatments.
Potential combination strategies for preclinical investigation include:
Combination with Chemotherapy: Many conventional chemotherapeutic agents induce DNA damage. By compromising cellular energy production, this compound could potentially impair the cancer cells' ability to repair this damage, leading to enhanced cell death.
Combination with Radiotherapy: Similar to chemotherapy, radiotherapy relies on causing extensive DNA damage in tumor cells. Preclinical evidence with other metabolic modulators suggests that disrupting tumor metabolism can act as a potent radiosensitizer. nih.gov The metabolic stress induced by this compound could lower the threshold for radiation-induced apoptosis.
Combination with Targeted Therapies: For tumors driven by specific oncogenic pathways, combining this compound with targeted inhibitors could create a multi-pronged attack, simultaneously blocking a key signaling pathway while also inducing a broader metabolic crisis, potentially preventing the emergence of resistance.
Combination with Immunotherapy: The metabolic landscape of the tumor microenvironment can influence immune cell function. Investigating whether the metabolic reprogramming induced by this compound can enhance the efficacy of immune checkpoint inhibitors is a compelling area for future preclinical research. nih.govimmuno-oncologysummit.com
These hypothetical combinations are grounded in established principles of oncology and offer promising avenues for preclinical research to potentially unlock the therapeutic value of this compound.
Expanding the Spectrum of Biological Processes and Target Interactions Potentially Modulated by this compound
The primary mechanism of this compound triggers a cascade of downstream effects, indicating that its influence extends beyond simple energy depletion to a wider network of biological processes and protein interactions. The activation of AMPKα1 serves as a nexus for these expanded effects.
Preclinical studies have identified a range of cellular processes and molecular targets modulated by this compound treatment.
Table 1: Biological Processes and Molecular Targets Modulated by this compound in Preclinical Models
| Biological Process | Specific Molecular Target/Event | Observed Effect | Reference |
|---|---|---|---|
| Cell Growth & Proliferation | mTORC1 signaling (S6K1-S6 phosphorylation) | Inhibition | nih.gov |
| Cell Cycle | Cell cycle progression | Inhibition | nih.gov |
| Cell Survival Signaling | Akt phosphorylation | Inhibition | nih.gov |
| Oncogenic Signaling | EGFR and PDGFRα protein levels | Degradation | nih.gov |
| Programmed Cell Death | Apoptosis activation | Induction | nih.gov |
| Programmed Necrosis | Mitochondrial p53-cyclophilin D (CyPD)-adenine nucleotide translocase 1 (ANT1) association | Induction | nih.gov |
| Autophagy | LC3B-I to LC3B-II conversion | Induction | nih.gov |
| Cellular Metastasis | Cell migration and invasion | Inhibition | nih.gov |
The modulation of these diverse targets demonstrates that this compound's impact is not confined to a single pathway but rather results in a comprehensive reprogramming of the cancer cell's signaling and metabolic networks. Future research may focus on utilizing systems biology and proteomics approaches to uncover a more complete map of the protein-protein interactions and signaling cascades affected by this compound, potentially revealing novel biomarkers for sensitivity or additional therapeutic targets.
Advancements in Preclinical Methodologies for High-Throughput and Predictive Assessment
The journey of this compound highlights the critical need for advanced preclinical methodologies that can more accurately predict clinical outcomes and efficiently screen for therapeutic potential. Emerging technologies are being developed to address the limitations of traditional models and provide deeper insights into drug mechanisms and efficacy.
For a compound like this compound, advancements in the following areas are particularly relevant:
High-Throughput Screening (HTS): Modern HTS platforms allow for the rapid testing of compounds across large panels of cancer cell lines with diverse genetic backgrounds. This enables the identification of specific cancer types or genetic markers that confer sensitivity to this compound, which could have guided patient selection in clinical trials.
High-Content Imaging and Analysis: Automated microscopy and image analysis can provide detailed, quantitative data on cellular phenotypes in response to drug treatment. This technology could be used to assess the downstream effects of this compound, such as autophagy, apoptosis, and mitochondrial morphology, in a high-throughput manner, offering a richer dataset than simple proliferation assays.
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and architecture of human tumors compared to traditional cell line xenografts. Utilizing a diverse panel of PDX models could provide a more predictive assessment of this compound's efficacy and help identify potential resistance mechanisms.
In Vivo Imaging Techniques: Advanced preclinical imaging techniques, such as SPECT/CT, allow for the longitudinal and non-invasive monitoring of drug distribution, target engagement, and tumor response within a living animal. prnewswire.com This reduces the number of animals required and provides dynamic data on the pharmacokinetics and pharmacodynamics of a compound.
Predictive Biophysical Assays: High-throughput biophysical techniques can assess the stability and aggregation properties of drug candidates under various conditions. 1stoncology.com While more relevant for biologics, the principles of early and rapid screening for potential liabilities are applicable across drug development to de-risk candidates.
The integration of these advanced methodologies into the preclinical assessment pipeline can provide a more robust and predictive evaluation of novel therapeutic agents like this compound, potentially improving the translation of preclinical findings into successful clinical outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
